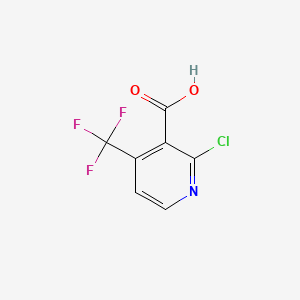

2-Chloro-4-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIJHEOXLKCIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472205 | |

| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-81-6 | |

| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(trifluoromethyl)nicotinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a reactive chlorine atom, and a versatile carboxylic acid handle, makes it a valuable building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations for its synthesis, provide detailed, field-proven experimental protocols, and explain the chemical principles underpinning the selection of reagents and reaction conditions. The discussion is grounded in authoritative references to ensure scientific accuracy and reproducibility.

Introduction: Significance and Strategic Challenges

The Role of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into bioactive molecules is a well-established strategy in medicinal and agrochemical design. The CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. When this group is part of a pyridine scaffold—a privileged structure in numerous approved drugs—the resulting derivatives become powerful intermediates for discovery programs. 4-(Trifluoromethyl)nicotinic acid and its derivatives are foundational materials for creating a diverse range of more complex molecules, including amides and esters with enhanced biological activity.[1]

Synthetic Strategy: A Retrosynthetic Perspective

The synthesis of a polysubstituted pyridine ring like this compound presents distinct regiochemical challenges. The three functional groups must be installed in a specific 2, 3, 4-pattern. A logical retrosynthetic analysis suggests two primary approaches:

-

Late-Stage Functionalization: Beginning with a pre-formed, simpler pyridine and sequentially adding the required functional groups. This approach can be hindered by difficult regioselectivity and harsh reaction conditions.[2]

-

Pyridine Ring Construction (Cyclocondensation): Building the pyridine ring from acyclic, fluorine-containing precursors. This strategy often provides better control over the final substitution pattern and is more amenable to large-scale synthesis.[2][3]

This guide will focus on the most viable and documented pathway, which involves the construction of a 2-hydroxypyridine intermediate, followed by subsequent functional group interconversions.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: A Step-by-Step Elucidation

The most practical route to the target compound proceeds through a three-stage process: (1) Synthesis of the core heterocyclic structure, 2-hydroxy-4-(trifluoromethyl)pyridine, via cyclocondensation; (2) Chlorination of the hydroxyl group to yield the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine; and (3) Introduction of the carboxylic acid group at the 3-position.

Caption: Overview of the primary synthesis pathway.

Stage 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

The foundation of this synthesis is the construction of the pyridine ring. A modern and efficient method involves the reaction of vinyl n-butyl ether with trifluoroacetic anhydride, followed by condensation and cyclization to form the hydroxypyridine core. This "building block" approach avoids the challenges of directly functionalizing a simple pyridine.[2]

Experimental Protocol:

-

Initial Acylation: Vinyl n-butyl ether is used as the starting raw material to synthesize 4-butoxy-1,1,1-trifluoro-3-alken-2-one.

-

Condensation: The resulting compound is then reacted with trimethylphosphonoacetate to yield an intermediate ester, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate.

-

Cyclization: This intermediate is condensed in a ring-forming reaction to produce 2-hydroxy-4-(trifluoromethyl)pyridine.[2]

Causality: This bottom-up approach is advantageous for large-scale synthesis because it builds the complex substitution pattern from simple, acyclic precursors, ensuring high regioselectivity. The conditions are generally mild, avoiding harsh reagents often required for direct pyridine functionalization.[2]

Stage 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

The transformation of the 2-hydroxypyridine tautomer to the 2-chloro derivative is a critical step. This is typically achieved using standard chlorinating agents. The choice of agent can influence reaction time, temperature, and purification strategy.

Key Chlorinating Agents:

| Reagent | Typical Conditions | Advantages | Considerations |

| Phosphorus oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Effective, common | Vigorous reaction, corrosive byproducts (HCl) |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Milder than POCl₃, gaseous byproducts (SO₂, HCl) | Requires careful handling due to toxicity |

| Phosphorus pentachloride (PCl₅) | Room temp or gentle heating in DMF | Highly reactive | Solid reagent, can be difficult to handle |

Experimental Protocol (using Thionyl Chloride): [2]

-

To a reactor charged with 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine, add 20 mL of 1,2-dichloroethane.

-

Add 1-2 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.

-

At room temperature, add 2.90 g (0.025 mol) of thionyl chloride (SOCl₂) dropwise.

-

After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4 hours.

-

Upon completion (monitored by TLC or GC-MS), cool the reaction and dilute with 20 mL of 1,2-dichloroethane.

-

Slowly add the reaction mixture to ice water and neutralize to a neutral pH with a 10% sodium hydroxide solution.

-

Perform a liquid-liquid extraction, dry the combined organic layers with anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

-

A typical reported yield for this step is approximately 92%.[2]

Trustworthiness: The use of a catalytic amount of DMF is a classic technique (Vilsmeier-Haack type activation) that forms a highly reactive chlorinating species in situ, allowing the reaction to proceed under more controlled conditions. The aqueous workup effectively quenches any remaining chlorinating agent and neutralizes acidic byproducts.

Stage 3: Synthesis of the Nicotinic Acid

The final step involves introducing a carboxylic acid at the 3-position. While direct carboxylation of 2-chloro-4-(trifluoromethyl)pyridine is challenging, a reliable method is the hydrolysis of a corresponding nitrile (cyano) precursor. The synthesis of 2-chloro-3-cyano-4-(trifluoromethyl)pyridine is an advanced multi-step process; however, once obtained, its hydrolysis to the target acid is straightforward.

Experimental Protocol (Hydrolysis of a Nitrile Precursor): This protocol is adapted from the hydrolysis of a structurally similar compound, 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.[3]

-

In a reaction vessel equipped with a reflux condenser, prepare a solution of 70% sodium hydroxide (NaOH) in a 70% ethanol/water mixture.

-

Add the precursor, 2-chloro-3-cyano-4-(trifluoromethyl)pyridine, to the solution under stirring.

-

Heat the mixture to reflux and maintain for approximately 6 hours. The nitrile group will hydrolyze first to an amide and then to the carboxylate salt.

-

After cooling to room temperature, carefully acidify the mixture by adding 8% dilute hydrochloric acid (HCl) until the solution is acidic (pH 2-3), causing the carboxylic acid to precipitate.

-

Collect the solid product by filtration, wash with water to remove inorganic salts, and dry to obtain this compound.

-

A reported yield for a similar hydrolysis reaction was 91.2%.[3]

Expertise: The use of a mixed ethanol/water solvent system is crucial. It ensures the solubility of the organic starting material while providing the aqueous medium necessary for the hydroxide-mediated hydrolysis. The final acidic workup protonates the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate, which simplifies purification.

Alternative Synthetic Strategy: The Sandmeyer Reaction

An alternative, classic approach for introducing halides onto an aromatic ring is the Sandmeyer reaction. This method would be viable if a suitable amino precursor, such as 3-amino-2-hydroxy-4-(trifluoromethyl)pyridine, were available.

The Sandmeyer reaction proceeds in two main stages: [4]

-

Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite in strong acid) at low temperatures (0–5 °C) to form a diazonium salt.

-

Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) halide (e.g., CuCl) to displace the diazonium group (N₂) with the halide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[5][6]

Caption: General workflow for a Sandmeyer chlorination reaction.

While powerful, the Sandmeyer reaction requires careful temperature control due to the instability of diazonium salts and involves handling potentially hazardous reagents. Its applicability here is contingent on the efficient synthesis of the required amino-substituted pyridine precursor.

Summary and Outlook

The synthesis of this compound is most reliably achieved through a multi-step sequence that begins with the construction of the pyridine ring from acyclic precursors. This method offers excellent control of regiochemistry. The key transformations include the chlorination of a 2-hydroxypyridine intermediate and the subsequent hydrolysis of a nitrile at the 3-position. The protocols described herein are based on established and scalable chemical transformations, providing a solid foundation for laboratory synthesis and process development. Future research may focus on developing more convergent routes or employing C-H activation strategies to further streamline the synthesis and improve overall efficiency and adherence to green chemistry principles.

References

-

Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. (URL: [Link])

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)

-

Mastering Organic Synthesis: The Versatility of 4-(Trifluoromethyl)nicotinic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google P

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (URL: [Link])

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google P

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

2-Chloro-4-(trifluoromethyl)nicotinic acid, a halogenated pyridine carboxylic acid derivative, represents a pivotal structural motif in contemporary medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group, render it a valuable synthon for the development of novel therapeutic agents. The strategic placement of these substituents on the pyridine ring significantly influences the molecule's acidity, lipophilicity, and metabolic stability, thereby impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates derived from it. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights to empower researchers in their drug design and development endeavors.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₃ClF₃NO₂ | [1][2] |

| Molecular Weight | 225.55 g/mol | [1][2] |

| Melting Point | 159 °C | [1] |

| Boiling Point | 299.501 °C at 760 mmHg (Predicted) | |

| Flash Point | 134.934 °C (Predicted) | |

| pKa | Predicted to be in the range of 1.5 - 2.5 | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and Methanol |

Rationale and Insights:

The high melting point of this compound is indicative of a stable crystalline lattice structure, a desirable trait for solid dosage form development. The predicted boiling and flash points suggest a relatively low volatility. The acidity of the carboxylic acid group, as indicated by the predicted pKa, is significantly enhanced by the inductive effects of the adjacent chlorine and the trifluoromethyl group on the pyridine ring. This increased acidity can influence the compound's absorption and distribution in vivo. While experimental solubility data is limited, its structure suggests poor aqueous solubility, a common challenge in drug development that often necessitates formulation strategies to enhance bioavailability.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is a cornerstone of drug development, providing the ground truth for computational models and guiding formulation strategies. The following sections detail standardized protocols for measuring key parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound is finely ground and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate.

-

Data Recording: The temperature at which melting begins and the temperature at which the sample is completely molten are recorded to define the melting range.

Solubility Determination

Assessing the solubility of a compound in various solvents, particularly in aqueous and biorelevant media, is crucial for predicting its absorption and for developing suitable formulations.

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

-

Equilibrium Method: An excess of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

Incubation: The mixture is agitated at a constant temperature until equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an ionizable compound like this compound, the pKa value dictates its charge state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Logical Relationship: pKa Determination Methods

Caption: Common experimental methods for pKa determination and their principles.

Step-by-Step Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Predictive Insights into Physicochemical Properties

In the early stages of drug discovery, where the synthesis of every designed molecule is not feasible, in silico prediction of physicochemical properties plays a crucial role in prioritizing candidates for synthesis.

Computational pKa and Solubility Prediction

Various computational tools, such as those offered by ACD/Labs, are widely used to predict pKa and solubility.[3][4][5][6][7] These programs utilize large databases of experimentally determined values and employ sophisticated algorithms based on quantitative structure-property relationships (QSPR) to estimate the properties of novel compounds. For this compound, these tools can provide a valuable initial assessment of its acidity and solubility profile, guiding further experimental work.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the arrangement of protons and carbon atoms in the molecule, respectively. The chemical shifts would be influenced by the electron-withdrawing substituents, providing key structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the pyridine ring and the C-Cl and C-F bonds.[8]

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.[9][10]

Conclusion

This compound is a compound of significant interest in drug discovery, possessing a unique combination of substituents that modulate its physicochemical properties. This guide has provided a detailed overview of its key characteristics, including established data, predictive insights, and standardized experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are paramount for the successful development of new and effective therapeutic agents. By integrating experimental data with computational predictions, researchers can make more informed decisions, accelerating the journey from molecular design to clinical reality.

References

-

Stenutz, R. This compound. NIST Chemistry WebBook. nicotinic%20acid)

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- Kolovanov, E., Proskura, A., & Winiwarter, S. (n.d.).

- ACD/Labs. (n.d.).

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Analytical & Bioanalytical Techniques, 6(5).

- Meloun, M., & Bordovska, S. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structure. Analytical and Bioanalytical Chemistry, 389(5), 1267–1291.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).

-

Stenutz, R. This compound. NIST Chemistry WebBook. nicotinic%20acid)

- BLD Pharm. (n.d.). Methyl 2-chloro-4-(trifluoromethyl)

- ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 13C NMR spectrum.

- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.

- ResearchG

- ChemicalBook. (n.d.). 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum.

- Fluorochem. (n.d.). This compound.

- ChemScene. (n.d.). 2-Fluoro-4-(trifluoromethyl)nicotinic acid.

- ResearchGate. (n.d.).

- Fisher Scientific. (n.d.). 2-Fluoro-4-(trifluoromethyl)nicotinic acid, 97%.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane.

- ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)nicotinic acid.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- National Institutes of Health. (n.d.). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bevital.no [bevital.no]

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)nicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)nicotinic acid (CAS No. 590371-81-6), a key fluorinated pyridine intermediate in modern synthetic chemistry. The document details its physicochemical properties, outlines a logical synthetic pathway derived from established chemical principles, and provides a framework for its analytical characterization. A significant focus is placed on its application as a pivotal building block in the synthesis of kinase inhibitors, exemplified by a detailed protocol for the preparation of a key precursor for drugs like Sorafenib. Furthermore, the guide delves into the biochemical mechanism of action of such targeted therapies, illustrating the critical role of this intermediate in accessing biologically active molecules that impact critical signaling pathways in oncology.

Introduction and Core Properties

This compound is a substituted pyridine carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a trifluoromethyl group—on the pyridine scaffold makes it a highly versatile and valuable intermediate in organic synthesis. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom significantly influences the reactivity of the pyridine ring and the acidity of the carboxyl group, providing chemists with a nuanced tool for constructing complex molecular architectures.

Its primary utility lies in the fields of pharmaceutical and agrochemical development, where the trifluoromethylpyridine moiety is a common feature in biologically active compounds. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 590371-81-6 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][3] |

| Molecular Weight | 225.55 g/mol | [1][2][3] |

| Appearance | White to off-white powder/solid | [3][4] |

| Melting Point | 157-160 °C | [3][4] |

| SMILES | OC(=O)c1c(Cl)nccc1C(F)(F)F | [2][3] |

| InChI Key | FZIJHEOXLKCIRZ-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization

Proposed Synthetic Pathway

A common strategy for synthesizing substituted pyridines involves the cyclization of a suitable precursor, followed by chlorination and hydrolysis. A potential route could start from a precursor like 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can be synthesized from vinyl ethyl ether and a trifluoroacetylating agent.[7] This intermediate can then undergo cyclization with an appropriate nitrogen source to form a hydroxypyridine ring, which is subsequently chlorinated and hydrolyzed to yield the final product.

The workflow can be visualized as follows:

Sources

- 1. 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 2-クロロ-4-(トリフルオロメチル)ピリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid [smolecule.com]

- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-4-(trifluoromethyl)nicotinic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis, serving as a key building block for more complex molecules.[1] Its chemical behavior, reactivity, and biological interactions are fundamentally governed by its three-dimensional molecular structure and conformational dynamics. This guide provides a comprehensive technical overview of the methodologies required to fully characterize this molecule. In the absence of extensive published primary structural data, this document outlines the critical experimental and computational workflows a research scientist would employ to elucidate its structure and conformation. We will detail the causality behind the selection of techniques such as single-crystal X-ray diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations, providing field-proven insights into protocol design and data interpretation.

Introduction: The Significance of Structural Analysis

This compound (IUPAC Name: 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid) is an organic compound whose utility in pharmaceutical and agrochemical development is tied to the specific arrangement of its functional groups: a pyridine ring, a chloro substituent, a trifluoromethyl (-CF₃) group, and a carboxylic acid (-COOH) moiety.[1] The interplay between these groups dictates the molecule's electronic distribution, steric profile, and intermolecular hydrogen bonding potential.

-

The pyridine ring provides a rigid scaffold and influences the molecule's aromaticity and basicity.

-

The chloro atom at the 2-position acts as an electron-withdrawing group and a potential site for nucleophilic substitution.

-

The trifluoromethyl group at the 4-position is strongly electron-withdrawing, significantly impacting the ring's electronics, and is known for its ability to enhance metabolic stability and binding affinity in drug candidates.

-

The carboxylic acid group at the 3-position is the primary site for hydrogen bonding and derivatization, such as in the formation of amides or esters.

A precise understanding of the bond lengths, bond angles, and, most critically, the torsional (dihedral) angles between these groups is essential for rational drug design and reaction planning. This guide establishes the authoritative framework for obtaining and interpreting this vital structural information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 590371-81-6 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2][3][4][5] |

| Molecular Weight | 225.55 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 168-172 °C | [1] |

| SMILES | OC(=O)c1c(Cl)nccc1C(F)(F)F | [2][3] |

| InChI Key | FZIJHEOXLKCIRZ-UHFFFAOYSA-N | [2][3][6] |

Experimental Determination of Solid-State Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a crystalline organic molecule.[9][10] It provides precise atomic coordinates, from which bond lengths, bond angles, and the conformation in the solid state can be established.

Causality of Experimental Choice

The primary objective is to resolve the molecule's geometry, including the planarity of the pyridine ring and the orientation of the carboxylic acid and trifluoromethyl substituents relative to it. SC-XRD is chosen because it directly maps the electron density of the crystal, providing an unparalleled level of structural detail.[9] This is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, which dictates the crystal packing.

Experimental Workflow for SC-XRD

The workflow for SC-XRD analysis is a multi-step, self-validating process that begins with obtaining a high-quality single crystal.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Crystal Growth

-

Compound Purification: Ensure the purity of this compound is >98%, as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

-

Solvent Screening: Test the compound's solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane). The ideal solvent is one in which the compound is moderately soluble.[11]

-

Slow Evaporation Method: a. Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. b. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[11] c. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks. d. Store the vial in a vibration-free location at a constant temperature.[11]

-

Crystal Selection: Once crystals form, identify a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks for mounting on the diffractometer.

The resulting data would provide definitive bond lengths and angles. Of particular interest would be the C3-C(arboxylic) bond and the C4-C(trifluoromethyl) bond, as well as the dihedral angle between the plane of the pyridine ring and the plane of the carboxylic acid group.

Structural Analysis in Solution: NMR Spectroscopy

While SC-XRD reveals the solid-state structure, NMR spectroscopy provides insight into the molecule's structure and dynamics in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Causality of Experimental Choice

¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity (100% natural abundance of the ¹⁹F isotope) and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[2][4][12] This makes it an excellent probe for confirming the presence and position of the -CF₃ group. ¹H and ¹³C NMR will confirm the structure of the pyridine backbone and the relative positions of the substituents.

Expected Spectroscopic Features

-

¹H NMR: Two signals in the aromatic region are expected for the two protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the Cl and CF₃ groups. A broad singlet for the carboxylic acid proton will also be present.

-

¹³C NMR: Seven distinct signals are expected: five for the pyridine ring carbons, one for the carboxylic carbon, and one for the trifluoromethyl carbon (which will appear as a quartet due to coupling with the three fluorine atoms).

-

¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.[2] The chemical shift of this signal provides a unique fingerprint for the electronic environment around the trifluoromethyl group.[4]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: a. Acquire a standard ¹H spectrum. b. Acquire a proton-decoupled ¹³C spectrum. c. Acquire a proton-decoupled ¹⁹F spectrum. Trifluorotoluene can be used as an internal or external standard.

-

Advanced Experiments (Optional): 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all ¹H and ¹³C signals and confirm the connectivity of the molecular skeleton.

Conformational Analysis: Computational Chemistry

The conformation of this compound, particularly the rotation around the C3-COOH bond, is critical for how it docks into a protein's active site. Density Functional Theory (DFT) provides a robust computational method to explore the molecule's potential energy surface and identify stable conformers.[13][14]

Causality of Experimental Choice

Physical experiments measure an average of conformations present in a sample. DFT calculations allow us to model the geometry of individual conformers and determine their relative energies, providing a deeper understanding of the molecule's flexibility.[14][15] This is essential for predicting the most likely binding conformation in a biological system.

Workflow for DFT-Based Conformational Analysis

Caption: Workflow for DFT-Based Conformational Analysis.

Detailed Protocol: DFT Calculation

-

Structure Preparation: Build an initial 3D model of the molecule using standard bond lengths and angles.

-

Method Selection: Choose a suitable DFT functional and basis set. For organic molecules, a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost for geometry optimizations.[16]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[15]

-

Conformational Search: To analyze the rotation of the carboxylic acid group, perform a potential energy surface scan. This involves systematically rotating the O=C-C3-N dihedral angle (e.g., in 10° increments) and calculating the energy at each step. This will reveal the energy barriers to rotation and identify the most stable (lowest energy) conformation(s).

The results of this analysis would likely show a strong preference for a conformation where the carboxylic acid group is nearly planar with the pyridine ring to maximize conjugation, but with potential deviation due to steric hindrance from the adjacent chloro substituent.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of experimental and computational techniques. Single-crystal X-ray diffraction provides definitive solid-state structural data, while multinuclear NMR spectroscopy confirms the structure and electronic environment in solution. Finally, DFT calculations offer critical insights into the molecule's conformational flexibility and energetic landscape. The integrated protocols described in this guide constitute a self-validating system, ensuring a trustworthy and authoritative understanding of the molecule's structure, which is the foundational requirement for its effective application in research and development.

References

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

-

Amerigo Scientific. 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (97%). Available from: [Link]

-

Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

NMR Solutions. 19Flourine NMR. Available from: [Link]

-

PubMed. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]

-

Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

-

2a biotech. This compound. Available from: [Link]

-

Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

J-Stage. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available from: [Link]

-

ResearchGate. Synthesis, in Vitro Cytotoxic Evaluation, Dft Calculation and Molecular Docking for Novel Pyridine Derivative Platinum Complexes | Request PDF. Available from: [Link]

-

PMC. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Available from: [Link]

-

ResearchGate. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. Available from: [Link]

-

ResearchGate. Pyridine derivative platinum complexes: Synthesis, molecular structure, DFT and initial anticancer activity studies | Request PDF. Available from: [Link]

Sources

- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. This compound | 590371-81-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2abiotech.net [2abiotech.net]

- 8. This compound [stenutz.eu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 11. How To [chem.rochester.edu]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. benchchem.com [benchchem.com]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Chloro-4-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its unique arrangement of a reactive chlorine atom, a strongly electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid moiety makes it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Understanding the nuanced interplay of these functional groups is paramount for designing efficient synthetic routes, ensuring the stability of intermediates, and guaranteeing the safety and reproducibility of chemical processes. This guide offers a detailed exploration of the reactivity and stability of this compound, providing field-proven insights and robust protocols to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Profile

The reactivity of this compound is fundamentally dictated by the electronic properties of its substituents and their positions on the pyridine ring.

dot graph "Molecular_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12];

} caption: "Molecular Structure of this compound"

-

Pyridine Ring Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron density from the ring, making it inherently electron-deficient and activating it towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[2][3]

-

Chlorine Atom (C2): Positioned ortho to the ring nitrogen, the chlorine atom serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its departure is facilitated by the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group.[2][4]

-

Trifluoromethyl Group (C4): The -CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[5] Positioned para to the chlorine atom, it strongly activates the C2 position for nucleophilic attack by stabilizing the negatively charged reaction intermediate.[3] In drug development, this group is prized for enhancing metabolic stability, lipophilicity, and binding affinity of the final molecule.[1][5]

-

Carboxylic Acid Group (C3): This group is a versatile handle for synthetic modifications, such as the formation of amides and esters.[1] It can also influence the molecule's overall reactivity and solubility.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 590371-81-6 | [6][7] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [6] |

| Molecular Weight | 225.55 g/mol | [6] |

| Appearance | White to light-colored solid/powder | [8] |

| IUPAC Name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | [6][7] |

Reactivity and Key Transformations

The primary mode of reactivity for this molecule is nucleophilic aromatic substitution at the C2 position, a cornerstone reaction for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the -CF₃ group, makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10]

dot graph "SNAr_Mechanism" { graph [rankdir="LR", label="General Mechanism for SNAr Reaction", labelloc="t", fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption: "SNAr Addition-Elimination Mechanism"

Causality: The stability of the Meisenheimer intermediate is the key to this reaction's facility. The negative charge from the attacking nucleophile is delocalized across the aromatic system and is effectively stabilized by the strong electron-withdrawing effects of both the ring nitrogen and the C4-trifluoromethyl group.[3][10] This stabilization lowers the activation energy of the initial addition step, making it the rate-determining step in many cases.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol is a self-validating system. Successful formation of the product, confirmed by LC-MS and NMR, validates the reactivity of the starting material under the chosen conditions.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) in a sealed reaction vessel, add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture with stirring to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid. This will typically cause the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C3 position offers a secondary site for reactivity, crucial for peptide couplings and ester synthesis.

-

Amide Formation: A primary application involves converting the carboxylic acid to an amide. This is often a key step in synthesizing bioactive molecules, such as the insecticide flonicamid.[11][12][13] The acid is typically first converted to a more reactive intermediate, like an acid chloride (using thionyl chloride or oxalyl chloride), before reacting with an amine.[11][12]

-

Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation under thermal stress, although this often requires high temperatures ( >150°C) and sometimes a catalyst.[14][15] The stability of the resulting carbanion intermediate is a key factor. While possible, this is generally not a desired reaction pathway under typical synthetic conditions but represents a potential degradation route at elevated temperatures.[16]

Hydrolysis of the C-Cl Bond

While the C2-Cl bond is an excellent leaving group in SNAr reactions, it is relatively resistant to direct hydrolysis. This transformation to the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form) typically requires harsh conditions such as high temperatures in strongly acidic or basic aqueous solutions.[17] The presence of electron-withdrawing groups on the ring enhances reactivity towards nucleophilic attack, which would also facilitate hydrolysis compared to unsubstituted 2-chloropyridine.[17]

Stability and Safe Handling

The chemical stability of this compound is robust under standard laboratory conditions, yet an understanding of its potential degradation pathways is critical for storage and handling.

Thermal and Chemical Stability

The molecule is generally stable under normal ambient temperature and pressure.[18] The carbon-fluorine bonds in the -CF₃ group are exceptionally strong, imparting significant thermal and chemical stability to that part of the molecule.[5][19]

-

Thermal Decomposition: At temperatures exceeding its melting point (e.g., >230°C for nicotinic acid), decomposition can occur, potentially leading to decarboxylation.[18]

-

pH Sensitivity: While stable in neutral conditions, prolonged exposure to strong alkaline conditions, especially at elevated temperatures, could promote hydrolysis of the C-Cl bond or even the -CF₃ group.[17][19]

Table 2: Stability Profile Summary

| Condition | Stability Assessment | Potential Degradation Pathway |

| Ambient Temp. (Solid) | High | Stable under recommended storage. |

| Elevated Temp. (>150°C) | Moderate | Risk of thermal decomposition and decarboxylation.[14][16] |

| UV Light | Moderate | Aromatic systems can be susceptible to photodegradation. Storage in amber vials is recommended.[19] |

| Aqueous (Neutral pH) | High | Generally stable for short-term use. |

| Aqueous (Acidic pH) | High | Stable; protonation of the ring nitrogen may occur. |

| Aqueous (Basic pH) | Low to Moderate | Susceptible to hydrolysis of the C-Cl bond over time, especially with heat.[17][19] |

| Strong Oxidizing Agents | Low | Incompatible; risk of exothermic reaction.[20] |

Storage and Handling Protocols

Adherence to proper storage and handling procedures is essential to maintain the integrity of the compound and ensure laboratory safety.

dot graph "Handling_Workflow" { graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption: "Safe Handling and Storage Workflow"

Safety Precautions:

-

Hazards: This compound is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation and may cause respiratory irritation.[21][22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[24][25][26]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][26] Avoid generating dust. After handling, wash hands thoroughly.[25]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture ingress.[20] Keep away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

This compound is a powerful and versatile synthetic intermediate, whose reactivity is dominated by nucleophilic aromatic substitution at the C2 position. This reactivity is predictably controlled by the strong electron-withdrawing properties of the ring nitrogen and the C4-trifluoromethyl group. The compound exhibits good thermal and chemical stability under standard conditions, with potential degradation pathways limited to extreme temperatures or pH. By understanding these fundamental principles of reactivity and stability, and by adhering to rigorous safety and handling protocols, researchers can effectively and safely leverage this building block to advance the frontiers of drug discovery and materials science.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.

- Pearson+.

- AERU. Flonicamid (Ref: IKI 220).

- Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.

- Benchchem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

- Blog. (2025, September 30). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.

- Ingenta Connect. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids.

- ACS Publications. Decarboxylation of 5-substituted 2-pyridinecarboxylic acids.

- YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

- Google Patents. CN113929621A - Synthesis method of flonicamid.

- Google Patents. CN107162966A - The synthetic method of flonicamid.

- J-Stage. Research and development of a novel insecticide, flonicamid.

- National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.

- ResearchGate. (2025, August 6). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.

- NINGBO INNO PHARMCHEM CO.,LTD. Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis.

- National Institutes of Health.

- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Chemistry Steps.

- National Institutes of Health. (2025, July 18).

- Stenutz. This compound.

- Carl ROTH.

- ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- ChemBK. (2024, April 10). 2-chloro-6-trifluoromethyl nicotinic acid.

- PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210.

- Echemi.

- Cayman Chemical. (2025, October 15).

- Chegg. (2020, August 27). Explain why 2-chloropyridine reacts more readily with nucleophiles than pyridine.

- ChemicalBook. (2025, July 14). This compound | 590371-81-6.

- Fisher Scientific.

- Chemos GmbH&Co.KG.

- Sigma-Aldrich. (2024, September 8).

- CDH Fine Chemical.

- Loba Chemie. NICOTINIC ACID EXTRA PURE.

- ResearchGate. (2025, August 10).

- National Institutes of Health.

- Fisher Scientific. (2024, March 30).

- Fluorochem. This compound.

- TCI Chemicals. (2023, March 4).

- National Institutes of Health.

- Chemical Communications (RSC Publishing). (2025, August 12).

- ResearchGate. Chemical structures of C4-substituted 1,4-dihydropyridines and hydroxychromeno[3,4-c]pyridines.

- ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)

- Google Patents.

- Google Patents.

- National Institutes of Health. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- MDPI. (2025, December 24).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. youtube.com [youtube.com]

- 4. Solved Explain why 2-chloropyridine reacts more readily | Chegg.com [chegg.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chembk.com [chembk.com]

- 9. yufengchemicals.com [yufengchemicals.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]

- 12. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 13. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. benchchem.com [benchchem.com]

- 20. lobachemie.com [lobachemie.com]

- 21. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.at [fishersci.at]

- 23. fishersci.com [fishersci.com]

- 24. echemi.com [echemi.com]

- 25. chemos.de [chemos.de]

- 26. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)nicotinic Acid as a Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)nicotinic acid, a key building block in modern synthetic chemistry. Its unique trifluoromethylpyridine scaffold is a privileged motif in a variety of biologically active molecules. This document delves into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of novel agrochemicals and pharmaceuticals. The narrative is grounded in established chemical principles and supported by peer-reviewed literature and patent filings, offering both theoretical insights and practical methodologies for the laboratory setting.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can dramatically enhance the biological activity and pharmacokinetic profile of a molecule.[1][2] When incorporated into a heterocyclic scaffold like pyridine, the trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity can lead to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.[1][3]

This compound (CAS No. 590371-81-6) is a prime example of a highly functionalized intermediate that leverages these benefits. It provides chemists with a versatile platform for constructing complex molecular architectures, making it a valuable component in the synthesis of next-generation agrochemicals and pharmaceuticals.[4] This guide will explore the fundamental chemistry and practical applications of this important compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a chemical intermediate's physical and spectroscopic properties is essential for its effective use in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 590371-81-6 | [5] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [5] |

| Molecular Weight | 225.55 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 168-172 °C | [4] |

| Boiling Point | 284-286 °C | [4] |

| Density | 1.625 g/cm³ | [4] |

| SMILES | O=C(O)C1=C(C(F)(F)F)C=CN=C1Cl | [4] |

| InChI Key | FZIJHEOXLKCIRZ-UHFFFAOYSA-N | [4] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would appear as a doublet of doublets, with a larger coupling to the 5-H and a smaller long-range coupling to the trifluoromethyl group. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon of the carboxylic acid would be the most downfield signal. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The remaining five carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the chloro, trifluoromethyl, and carboxylic acid substituents. For reference, the 13C NMR of nicotinic acid shows signals at approximately 166, 153, 150, 137, 126, and 123 ppm.[7]

-

FTIR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be expected around 1700 cm⁻¹. C-Cl, C-F, and C-N stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry: The electron ionization mass spectrum of the related compound 2-chloro-4-(trifluoromethyl)pyridine shows a molecular ion peak corresponding to its molecular weight.[8] Similarly, this compound would be expected to show a molecular ion peak at m/z = 225, along with characteristic fragmentation patterns including the loss of COOH and Cl.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and industrially relevant synthetic route involves the initial construction of the 2-chloro-4-(trifluoromethyl)pyridine core, followed by oxidation of a methyl group at the 3-position. A detailed synthesis of the precursor, 2-chloro-4-(trifluoromethyl)pyridine, has been described in the patent literature.[9] The final oxidation step is a well-established transformation in pyridine chemistry.[10]

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Based on patent CN116425671A[9])

-

Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one: To a solution of vinyl n-butyl ether and pyridine in dichloromethane at -10°C, trifluoroacetic anhydride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate: The crude product from the previous step is reacted with trimethylphosphonoacetate.

-

Cyclization to 2-Hydroxy-4-(trifluoromethyl)pyridine: The resulting pentenoate intermediate undergoes condensation and cyclization to form the pyridinone ring.

-

Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine: The 2-hydroxypyridine derivative is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-4-(trifluoromethyl)pyridine.

Step 2: Oxidation to this compound (General procedure based on established methods[10])

-

Oxidation: The precursor, 2-chloro-3-methyl-4-(trifluoromethyl)pyridine, is dissolved in a suitable solvent such as acetic acid.

-

An oxidizing agent, such as potassium permanganate or ozone, is introduced along with a catalyst (e.g., a metal acetate).[11]

-

The reaction mixture is heated to facilitate the oxidation of the methyl group to a carboxylic acid.

-

Work-up and Isolation: Upon completion of the reaction, the product is isolated by filtration and purified by recrystallization to yield this compound.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which are electronically influenced by the substituents on the pyridine ring.

Sources

- 1. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 590371-81-6 [chemicalbook.com]

- 6. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]

- 7. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 11. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

A Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid: Key Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)nicotinic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a chloro substituent for versatile downstream functionalization, and a carboxylic acid handle for amide and ester formation, makes it a highly valuable intermediate. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind key experimental choices.

Strategic Synthetic Approaches

The synthesis of this compound can be broadly categorized into two main strategies: the construction of the pyridine ring from acyclic precursors, and the functionalization of a pre-existing pyridine core. The latter approach is more prevalent and will be the primary focus of this guide.

Pathway 1: Synthesis from 2-Hydroxy-4-(trifluoromethyl)pyridine

This is a robust and widely employed route that commences with the commercially available or readily synthesized 2-hydroxy-4-(trifluoromethyl)pyridine. The key transformations in this pathway are chlorination and subsequent carboxylation.

While 2-hydroxy-4-(trifluoromethyl)pyridine can be sourced commercially, its synthesis provides a cost-effective alternative for large-scale production. A common method involves the cyclization of acyclic precursors. For instance, a synthetic route starting from vinyl n-butyl ether has been reported. This process involves the synthesis of 4-butoxy-1,1,1-trifluoro-3-alken-2-one, which then reacts with trimethylphosphonoacetate to form an intermediate that is subsequently cyclized to yield 2-hydroxy-4-(trifluoromethyl)pyridine[1].

The conversion of the hydroxyl group to a chlorine atom is a critical step. The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, allows for effective chlorination using standard reagents.

Common Chlorinating Agents:

-

Phosphorus Oxychloride (POCl₃): This is the most frequently used reagent for this transformation. The reaction is typically carried out by heating the hydroxypyridine in excess POCl₃, often with a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF)[2]. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion[3]. For large-scale synthesis, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor are advantageous for environmental and economic reasons[2].

-

Thionyl Chloride (SOCl₂): Thionyl chloride can also be employed for the chlorination, often in the presence of a catalytic amount of DMF[1].

-

Phosphorus Pentachloride (PCl₅): This is another powerful chlorinating agent that can be used, typically in a solvent like DMF[4].

The choice of chlorinating agent and reaction conditions can be influenced by the scale of the synthesis and the presence of other functional groups.

Table 1: Comparison of Chlorination Reagents for 2-Hydroxy-4-(trifluoromethyl)pyridine

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃, or equimolar amounts in a sealed reactor at high temperatures. | High yield, reliable, and well-established. | Excess reagent can be difficult to quench on a large scale. |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., 1,2-dichloroethane) with catalytic DMF. | Milder conditions compared to POCl₃. | May require longer reaction times. |

| Phosphorus Pentachloride (PCl₅) | Reaction in a solvent like DMF at room temperature. | Effective for a variety of substrates. | Solid reagent, can be more difficult to handle. |

Introducing the carboxylic acid group at the 3-position of the pyridine ring is the final key step. This is typically achieved through metallation followed by quenching with carbon dioxide.

A common approach involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the 3-position of 2-chloro-4-(trifluoromethyl)pyridine, followed by the introduction of CO₂ to form the carboxylate, which is then protonated upon workup to yield the final product.

Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine using POCl₃

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq).

-

Carefully add phosphorus oxychloride (3.0-5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH 7-8 is reached.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-(trifluoromethyl)pyridine.

-

Purify the crude product by vacuum distillation or column chromatography.

Pathway 2: Synthesis via a Sandmeyer-Type Reaction

An alternative strategy involves the use of a Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate[5][6]. In this context, the synthesis would likely start from 2-amino-4-(trifluoromethyl)nicotinic acid.

-

Diazotization: The primary aromatic amine, 2-amino-4-(trifluoromethyl)nicotinic acid, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt[7].

-

Chloro-de-diazoniation: The diazonium salt is then reacted with a copper(I) chloride (CuCl) catalyst. This promotes the release of nitrogen gas and the formation of a radical intermediate, which then abstracts a chlorine atom from the copper species to yield the final product[6].

The Sandmeyer reaction is a powerful tool, particularly for introducing substituents that are not easily accessible through other methods. However, the stability of the diazonium salt intermediate is a critical factor, and careful control of the reaction conditions is necessary to avoid side reactions.

Diagram 1: Synthetic Pathways to this compound

Caption: Overview of the two primary synthetic routes to this compound.

Self-Validating Protocols and Analytical Considerations

To ensure the trustworthiness and reproducibility of these synthetic protocols, a robust analytical framework is essential.

-

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) should be employed to monitor the progress of each reaction step. This allows for the determination of reaction completion and the identification of any significant side products.

-

Product Characterization: The identity and purity of the intermediates and the final product must be confirmed using a combination of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

-

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The pathway commencing from 2-hydroxy-4-(trifluoromethyl)pyridine is a reliable and frequently utilized method, offering high yields and well-understood reaction steps. The Sandmeyer reaction provides a valuable alternative, particularly when the corresponding amino-substituted precursor is readily available. By understanding the underlying chemical principles and employing rigorous analytical controls, researchers and drug development professionals can efficiently and reliably synthesize this crucial chemical intermediate.

References

Sources